molecular formula C18H29N3O B11798690 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B11798690
M. Wt: 303.4 g/mol
InChI Key: PSCBSRNHNTXOPI-LWKPJOBUSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and amino groups. One common method involves the reaction of a piperidine derivative with benzyl chloride and ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing reactants through a series of reactors under controlled conditions. This approach can improve yield and reduce production time compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the piperidine ring and benzyl group.

    Benzylamine: Contains the benzyl group but lacks the piperidine ring and additional amino groups.

    Piperidine: The core structure of the compound, but without the benzyl and amino modifications.

Uniqueness

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one is unique due to its combination of a piperidine ring, benzyl group, and multiple amino groups. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H29N3O/c1-3-20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-21(17)18(22)15(2)19/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15?,17-/m0/s1

InChI Key

PSCBSRNHNTXOPI-LWKPJOBUSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

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